Foreword: A Senior Application Scientist's Perspective
Foreword: A Senior Application Scientist's Perspective
An In-depth Technical Guide to 3-(4-Chlorophenyl)-2,5-furandione (CAS: 3152-15-6)
Welcome to a comprehensive exploration of 3-(4-Chlorophenyl)-2,5-furandione. As a seasoned scientist in the field, I've seen countless molecules rise and fall in the landscape of chemical research. This particular compound, a substituted maleic anhydride, stands out not for being a final product, but for its potential as a highly versatile and reactive building block. Its unique combination of a planar, electron-deficient furan-2,5-dione ring and a lipophilic 4-chlorophenyl substituent makes it a compelling starting point for investigations in medicinal chemistry and materials science. This guide is structured to move beyond a simple recitation of facts. We will delve into the why—the causality behind its reactivity, the rationale for specific experimental choices, and the strategic thinking required to unlock its potential. Our goal is to equip you, the researcher, with not just data, but with actionable insights and a framework for innovation.
Section 1: Core Molecular Profile and Physicochemical Properties
At its heart, 3-(4-Chlorophenyl)-2,5-furandione is a derivative of maleic anhydride, a classic electrophile. The introduction of the 4-chlorophenyl group at the C3 position significantly modulates its electronic properties and steric profile, influencing its reactivity and potential biological interactions.
Chemical Structure and Identification
The fundamental structure consists of a five-membered furan-2,5-dione ring, which is an unsaturated cyclic anhydride, substituted with a 4-chlorophenyl group.
Caption: Chemical structure of 3-(4-Chlorophenyl)-2,5-furandione.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and identifiers for this compound, compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value |
| CAS Number | 3152-15-6[1][2][3][4] |
| Molecular Formula | C₁₀H₅ClO₃[1][2][3] |
| Molecular Weight | 208.60 g/mol [1][3] |
| Melting Point | 152-154 °C[4] |
| Boiling Point | 367.3 °C at 760 mmHg[4] |
| Density | 1.488 g/cm³[4] |
| Flash Point | 169.9 °C[4] |
| XLogP3 | 1.80680[4] |
| SMILES | O=C(C(C1=CC=C(Cl)C=C1)=C2)OC2=O[1] |
| InChIKey | BSZGHMTWYIUDFZ-UHFFFAOYSA-N[2][4] |
Section 2: Synthesis and Chemical Reactivity
The utility of 3-(4-Chlorophenyl)-2,5-furandione stems from its straightforward synthesis and the high reactivity of the anhydride moiety. Understanding these aspects is crucial for its effective application as a chemical intermediate.
Synthetic Pathways
The synthesis of 3-aryl-2,5-furandiones can be approached through several routes. A common and effective strategy involves the use of mucohalic acids (like mucobromic or mucochloric acid) as starting materials.[5][6] These compounds provide the core furanone skeleton, which can then be arylated. For instance, a Suzuki cross-coupling reaction can be employed to introduce the 4-chlorophenyl group.
Another plausible route is a variation of the Wittig reaction, starting from (triphenylphosphoranylidene)succinic anhydride.[7] While the anhydride ylide itself is not highly reactive, it can be ring-opened to form a more reactive phosphorane that subsequently reacts with 4-chlorobenzaldehyde.[7]
Caption: Conceptual synthetic workflow via Suzuki coupling.
Core Reactivity: The Electrophilic Anhydride
The furan-2,5-dione ring is highly strained and electron-deficient, making it an excellent electrophile. This reactivity is the cornerstone of its utility in synthesis.
-
Nucleophilic Acyl Substitution: The anhydride is susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reaction opens the ring to form 2-(4-chlorophenyl)maleic acid derivatives. This is a fundamentally important transformation for creating linear molecules with defined stereochemistry.
-
Michael Addition: The double bond, conjugated to two carbonyl groups, is activated for Michael (1,4-conjugate) addition by soft nucleophiles.
-
Cycloaddition Reactions: As a substituted maleic anhydride, it is a potent dienophile in Diels-Alder reactions, allowing for the rapid construction of complex polycyclic systems.
Caption: Key reactive sites on the 3-(4-Chlorophenyl)-2,5-furandione molecule.
Section 3: Applications in Drug Discovery and Development
The furanone scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs.[8][9][10] Derivatives of furan are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][11][12]
Anticancer Potential
Several studies have highlighted the cytotoxicity of furanone derivatives.[6][13] The mechanism often involves acting as a Michael acceptor, covalently modifying key proteins within cancer cells. For instance, related 3,4-diaryl-2(5H)-furanones have shown potent cytotoxic activities with ED50 values in the nanomolar range in various cancer cell lines.[13] While specific data for 3-(4-Chlorophenyl)-2,5-furandione is limited in the provided search results, its structural similarity to other cytotoxic furanones makes it a prime candidate for investigation as an anticancer agent.[6][13] Furthermore, derivatives containing the 5-(4-chlorophenyl)furan moiety have been investigated as inhibitors of tubulin polymerization, a validated anticancer strategy.[14]
Antimicrobial Applications
The furan nucleus is a core component of many antimicrobial agents.[8][11][15] The biological activity of furan derivatives is often attributed to their ability to interfere with microbial growth and enzyme function.[8] The presence of the electron-withdrawing 4-chlorophenyl group can enhance the electrophilicity of the furanone system, potentially increasing its reactivity towards biological nucleophiles in microbial cells and thus contributing to its antimicrobial effect.
Section 4: Field-Proven Experimental Protocols
To translate theory into practice, this section provides detailed, self-validating protocols. The causality behind each step is explained to empower the researcher to troubleshoot and adapt these methods.
Protocol: Synthesis of N-Benzyl-2-(4-chlorophenyl)maleamic acid
This protocol demonstrates the fundamental ring-opening reactivity of the anhydride with a primary amine, a key step in creating a library of derivatives for structure-activity relationship (SAR) studies.
-
Objective: To synthesize and validate the structure of the amic acid derivative resulting from the reaction of 3-(4-Chlorophenyl)-2,5-furandione with benzylamine.
-
Causality: Benzylamine is chosen as a simple, representative primary amine nucleophile. The reaction is conducted at room temperature because the anhydride is highly reactive, and elevated temperatures could lead to side reactions or dehydration back to the imide. Dichloromethane is an excellent solvent as it is relatively inert and readily dissolves both reactants.
-
Materials:
-
3-(4-Chlorophenyl)-2,5-furandione (1.0 eq, e.g., 209 mg, 1.0 mmol)
-
Benzylamine (1.05 eq, e.g., 112 mg, 1.05 mmol)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Syringe
-
-
Step-by-Step Methodology:
-
Preparation: Add 3-(4-Chlorophenyl)-2,5-furandione to a clean, dry round-bottom flask containing a magnetic stir bar.
-
Dissolution: Add anhydrous DCM (10 mL) to the flask and stir until the solid is completely dissolved.
-
Nucleophile Addition: Using a syringe, add benzylamine dropwise to the stirring solution at room temperature over 2 minutes. The dropwise addition helps to control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting anhydride spot has disappeared.
-
Work-up: Upon completion, the product often precipitates from the DCM. If not, reduce the solvent volume in vacuo until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the white solid product under high vacuum to a constant weight.
-
-
Self-Validation System:
-
Melting Point: The purified product should have a sharp, defined melting point, distinct from the starting material.
-
¹H NMR: Expect to see characteristic peaks for both the 4-chlorophenyl and benzyl groups, as well as a new broad singlet for the amide N-H and a singlet for the carboxylic acid O-H. The alkene proton should appear as a singlet.
-
FT-IR: Look for the disappearance of the characteristic symmetric and asymmetric C=O stretches of the cyclic anhydride (~1850 and 1780 cm⁻¹) and the appearance of amide C=O (~1650 cm⁻¹) and carboxylic acid C=O (~1710 cm⁻¹) stretches.
-
Protocol: Preliminary Cytotoxicity Screening via MTT Assay
This protocol outlines a standard method to obtain an initial assessment of the compound's potential as an anticancer agent.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-(4-Chlorophenyl)-2,5-furandione against a human cancer cell line (e.g., HeLa).
-
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Chlorophenyl)-2,5-furandione in sterile DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM). Include a "vehicle control" with DMSO only.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Section 5: Safety and Handling
As with any reactive chemical, proper handling is paramount to ensure laboratory safety.
-
Handling: Always handle 3-(4-Chlorophenyl)-2,5-furandione in a well-ventilated area or a chemical fume hood.[2][4]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2][4]
-
Contamination Avoidance: Avoid contact with skin and eyes.[2][4] Avoid the formation of dust and aerosols, as fine particles can be easily inhaled.[2][4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents and moisture.[2]
Section 6: Conclusion and Future Directions
3-(4-Chlorophenyl)-2,5-furandione is more than just a catalog chemical; it is a platform for innovation. Its robust synthesis and predictable, high-yield reactivity make it an ideal scaffold for generating chemical diversity. The presence of the furanone core and the 4-chlorophenyl group suggests significant, yet largely untapped, potential in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.
Future research should focus on:
-
SAR Library Synthesis: Systematically reacting the anhydride with a diverse set of nucleophiles to build a library of derivatives for comprehensive biological screening.
-
Mechanistic Studies: Investigating the specific cellular targets and mechanisms of action for any identified bioactive derivatives.
-
Polymer Chemistry: Exploring its use as a specialty monomer to create functional polymers with tailored thermal, optical, or biodegradable properties.
By leveraging the foundational knowledge presented in this guide, researchers are well-positioned to unlock the full potential of this versatile chemical entity.
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